Cas no 69827-43-6 (2-(6-chloropyridazin-3-yl)sulfanylacetic acid)

2-(6-Chloropyridazin-3-yl)sulfanylacetic acid is a versatile heterocyclic compound featuring a chloropyridazine core linked to a sulfanylacetic acid moiety. This structure imparts reactivity suitable for applications in pharmaceutical and agrochemical synthesis, particularly as a building block for active intermediates. The chloropyridazine group offers a reactive site for nucleophilic substitution, while the sulfanylacetic acid moiety provides functional flexibility for further derivatization. Its balanced polarity and stability under controlled conditions make it a practical choice for researchers developing novel bioactive molecules. The compound’s well-defined synthetic pathway ensures consistent purity, supporting its use in precision chemical transformations.
2-(6-chloropyridazin-3-yl)sulfanylacetic acid structure
69827-43-6 structure
Product Name:2-(6-chloropyridazin-3-yl)sulfanylacetic acid
CAS No:69827-43-6
MF:C6H5ClN2O2S
MW:204.634098768234
CID:1739316
PubChem ID:6418482
Update Time:2025-05-20

2-(6-chloropyridazin-3-yl)sulfanylacetic acid Chemical and Physical Properties

Names and Identifiers

    • Acetic acid, [(6-chloro-3-pyridazinyl)thio]-
    • 2-(6-chloropyridazin-3-yl)sulfanylacetic acid
    • AKOS000194221
    • 2-[(6-chloro-3-pyridazinyl)sulfanyl]acetic acid
    • 69827-43-6
    • STL124074
    • [(6-chloropyridazin-3-yl)sulfanyl]acetic acid
    • CS-0331314
    • 2-[(6-chloropyridazin-3-yl)sulfanyl]acetic acid
    • F8881-8663
    • 2-((6-chloropyridazin-3-yl)thio)acetic acid
    • SCHEMBL11389551
    • CCG-127292
    • Inchi: 1S/C6H5ClN2O2S/c7-4-1-2-5(9-8-4)12-3-6(10)11/h1-2H,3H2,(H,10,11)
    • InChI Key: ABLVRPFWYKHVSD-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(N=N1)SCC(=O)O

Computed Properties

  • Exact Mass: 203.97615
  • Monoisotopic Mass: 203.9760263g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 88.4Ų

Experimental Properties

  • PSA: 63.08

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Additional information on 2-(6-chloropyridazin-3-yl)sulfanylacetic acid

Comprehensive Overview of 2-(6-Chloropyridazin-3-yl)sulfanylacetic Acid (CAS No. 69827-43-6)

2-(6-Chloropyridazin-3-yl)sulfanylacetic acid (CAS No. 69827-43-6) is a specialized organic compound with significant applications in pharmaceutical and agrochemical research. This compound, characterized by its chloropyridazine core and sulfanylacetic acid moiety, has garnered attention for its potential as a building block in drug discovery and crop protection formulations. Its molecular structure, combining a heterocyclic pyridazine ring with a reactive thioether linkage, makes it a versatile intermediate for synthesizing biologically active molecules.

In recent years, the demand for chloropyridazine derivatives has surged due to their role in developing novel enzyme inhibitors and antimicrobial agents. Researchers are particularly interested in how 2-(6-chloropyridazin-3-yl)sulfanylacetic acid can be modified to enhance bioavailability or target-specific pathways. A trending topic in organic chemistry forums revolves around optimizing its synthesis to reduce byproducts—a challenge frequently searched in academic databases like SciFinder and Reaxys.

From an industrial perspective, this compound aligns with the growing focus on green chemistry. Companies are exploring eco-friendly catalytic methods to produce sulfanylacetic acid derivatives, addressing concerns about solvent waste and energy efficiency. Google Trends data shows increased queries for "sustainable synthesis of heterocyclic compounds", reflecting this shift. The compound’s stability under physiological conditions also makes it a candidate for prodrug design, a hot topic in medicinal chemistry circles.

Analytical studies highlight the compound’s unique spectroscopic properties, such as distinct NMR peaks attributed to the 6-chloropyridazin-3-yl group. These features simplify purity assessments—a frequent pain point for QC labs, as evidenced by search terms like "HPLC methods for sulfanylacetic acid analysis". Furthermore, patent filings suggest its utility in creating herbicide adjuvants, leveraging its ability to improve active ingredient penetration in plant tissues.

Despite its niche status, 69827-43-6 exemplifies how targeted molecular modifications can unlock diverse applications. Current research explores its potential in metal-chelating agents for wastewater treatment—another area with rising search volume due to environmental regulations. As synthetic methodologies advance, this compound may bridge gaps between academic research and industrial scalability, answering frequent queries about "cost-effective routes to functionalized pyridazines" in online chemistry communities.

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